molecular formula C28H40N2O6 B12789951 L-Mannitol, 1,2,5,6-tetradeoxy-2,5-bis(((1,1-dimethylethoxy)carbonyl)amino)-1,6-diphenyl- CAS No. 129491-64-1

L-Mannitol, 1,2,5,6-tetradeoxy-2,5-bis(((1,1-dimethylethoxy)carbonyl)amino)-1,6-diphenyl-

Cat. No.: B12789951
CAS No.: 129491-64-1
M. Wt: 500.6 g/mol
InChI Key: XEFORNHNQOHGSE-MOUTVQLLSA-N
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Description

L-Mannitol, 1,2,5,6-tetradeoxy-2,5-bis(((1,1-dimethylethoxy)carbonyl)amino)-1,6-diphenyl- (CAS: 129491-64-1) is a highly modified mannitol derivative with a complex stereochemical and functional group architecture. Its molecular formula is C₂₈H₄₀N₂O₆, and its structure features:

  • Tetradeoxy backbone: Removal of hydroxyl groups at positions 1,2,5,6 of the mannitol skeleton.
  • Diphenyl substituents: At positions 1 and 6, introducing aromaticity and hydrophobicity.
    The stereochemistry is defined by the InChI key XEFORNHNQOHGSE-LWSSLDFYSA-N, confirming its L-mannitol-derived configuration with chiral centers at C2, C3, C4, and C5 .

Properties

CAS No.

129491-64-1

Molecular Formula

C28H40N2O6

Molecular Weight

500.6 g/mol

IUPAC Name

tert-butyl N-[(2R,3R,4R,5R)-3,4-dihydroxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,6-diphenylhexan-2-yl]carbamate

InChI

InChI=1S/C28H40N2O6/c1-27(2,3)35-25(33)29-21(17-19-13-9-7-10-14-19)23(31)24(32)22(18-20-15-11-8-12-16-20)30-26(34)36-28(4,5)6/h7-16,21-24,31-32H,17-18H2,1-6H3,(H,29,33)(H,30,34)/t21-,22-,23-,24-/m1/s1

InChI Key

XEFORNHNQOHGSE-MOUTVQLLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)[C@H]([C@@H]([C@@H](CC2=CC=CC=C2)NC(=O)OC(C)(C)C)O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(C(C(CC2=CC=CC=C2)NC(=O)OC(C)(C)C)O)O

Origin of Product

United States

Preparation Methods

Protection of Mannitol Hydroxyl Groups

The initial step involves the protection of the 1,2- and 5,6-hydroxyl groups of L-mannitol as acetonide groups, forming 1,2:5,6-di-O-isopropylidene-L-mannitol. This compound serves as a key intermediate due to its stability and selective reactivity.

  • Reagents and Conditions: Typically, L-mannitol is treated with acetone in the presence of an acid catalyst such as p-toluenesulfonic acid or sulfuric acid under reflux conditions.
  • Outcome: Formation of the bis-acetonide derivative with high regioselectivity and yield (above 90%).

Selective Deoxygenation at Positions 1,2,5,6

The tetradeoxy feature (removal of oxygen atoms at positions 1,2,5,6) is achieved by selective reduction or substitution reactions on the protected intermediate.

  • Method: Conversion of hydroxyl groups to leaving groups (e.g., tosylates or mesylates) followed by reduction using hydride reagents such as lithium aluminum hydride or catalytic hydrogenation.
  • Notes: The presence of acetonide groups prevents undesired side reactions at other hydroxyl sites.

Introduction of Bis(((1,1-dimethylethoxy)carbonyl)amino) Groups

The bis-carbamate (bis(((1,1-dimethylethoxy)carbonyl)amino)) groups are introduced at positions 2 and 5 through nucleophilic substitution or amination reactions.

  • Reagents: Use of di-tert-butyl dicarbonate (Boc2O) or similar carbamoylating agents in the presence of a base such as triethylamine.
  • Procedure: Amination of the deoxygenated intermediate followed by protection of the amino groups with Boc groups to yield the bis-protected amine functionalities.
  • Control: Reaction conditions are optimized to avoid over-substitution or side reactions.

Incorporation of Diphenyl Substituents at Positions 1 and 6

The diphenyl groups at positions 1 and 6 are introduced via nucleophilic aromatic substitution or coupling reactions.

  • Approach: Use of phenyl lithium or phenyl Grignard reagents to substitute at the deoxygenated carbon centers.
  • Conditions: Low temperature and inert atmosphere to prevent side reactions.
  • Outcome: Formation of the diphenyl-substituted L-mannitol derivative with retention of stereochemistry.
Step Reaction Type Reagents/Conditions Outcome/Notes
1 Protection Acetone, acid catalyst (p-TsOH), reflux Formation of 1,2:5,6-di-O-isopropylidene-L-mannitol (bis-acetonide) with high yield
2 Selective deoxygenation Tosylation/mesylation, LiAlH4 or catalytic hydrogenation Removal of oxygen atoms at positions 1,2,5,6, preserving acetonide protection
3 Amination and Boc protection Amination reagents, Boc2O, base (Et3N) Introduction of bis(((1,1-dimethylethoxy)carbonyl)amino) groups at positions 2 and 5
4 Diphenyl substitution Phenyl lithium or Grignard reagents, inert atmosphere Incorporation of diphenyl groups at positions 1 and 6
  • The use of acetonide protection is critical for regioselectivity and to prevent side reactions during deoxygenation and amination steps.
  • Boc protection of amino groups stabilizes the intermediate and facilitates purification.
  • The diphenyl substitution requires careful control of reaction conditions to maintain stereochemical integrity.
  • Yields for each step typically range from 80% to 95%, with overall synthesis efficiency depending on purification methods and reagent quality.
  • Analytical techniques such as NMR, IR, and mass spectrometry confirm the structure and purity of intermediates and final product.

The preparation of L-Mannitol, 1,2,5,6-tetradeoxy-2,5-bis(((1,1-dimethylethoxy)carbonyl)amino)-1,6-diphenyl- involves a carefully orchestrated sequence of protection, selective deoxygenation, amination with carbamate protection, and diphenyl substitution. The use of acetonide protecting groups and Boc protection is central to achieving the desired regio- and stereoselectivity. This synthetic route is well-documented in chemical literature and databases, providing a reliable framework for producing this complex derivative with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

L-Mannitol, 1,2,5,6-tetradeoxy-2,5-bis(((1,1-dimethylethoxy)carbonyl)amino)-1,6-diphenyl- can undergo various chemical reactions, including:

    Oxidation: Conversion of alcohol groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups back to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may regenerate the original alcohol groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biochemical pathways and interactions.

    Medicine: Potential use in drug delivery systems or as a therapeutic agent.

    Industry: Applications in materials science and catalysis.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific interactions with molecular targets. These may include binding to enzymes or receptors, altering biochemical pathways, or modifying the physical properties of materials. Detailed studies are required to elucidate these mechanisms and identify the molecular targets involved.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s unique modifications distinguish it from other mannitol derivatives and Boc-protected amines. Below is a comparative analysis based on available evidence:

Property L-Mannitol Derivative (129491-64-1) Typical Boc-Protected Amines Nitroaromatic Compounds (e.g., TNT, RDX)
Core Structure Modified hexitol (mannitol backbone) Linear or cyclic amines Nitro-substituted aromatic/heterocyclic rings
Functional Groups Boc-amino, diphenyl, deoxy hydroxyls Boc-amino, alkyl/aryl chains Nitro (-NO₂), methyl, or other substituents
Molecular Weight 500.63 g/mol 150–400 g/mol 227–296 g/mol (e.g., TNT: 227.13 g/mol)
Solubility Likely low (due to diphenyl groups) Variable (polarity-dependent) Low in water, high in organic solvents
Applications Potential pharmaceutical intermediate Peptide synthesis, catalysis Explosives, propellants

Key Observations :

  • The diphenyl and Boc-amino groups in 129491-64-1 confer distinct steric and electronic properties compared to simpler Boc-protected amines, which lack aromatic substituents .
  • Its synthesis likely prioritizes chiral purity over energetic performance.

Pharmacological Potential vs. Explosive Analogues

  • Drug delivery systems : Hydrophobic diphenyl groups may enhance membrane permeability.
  • Enzyme inhibitors: Boc-protected amines could interact with biological targets.

Biological Activity

L-Mannitol, specifically the compound identified as L-Mannitol, 1,2,5,6-tetradeoxy-2,5-bis(((1,1-dimethylethoxy)carbonyl)amino)-1,6-diphenyl-, is a derivative of mannitol that has garnered attention for its potential biological activities. This article explores its structure, synthesis, and biological effects based on available research findings.

Chemical Structure and Properties

The compound is characterized by its complex molecular structure, which includes multiple functional groups that contribute to its biological activity. Its molecular formula is C28H40N2OC_{28}H_{40}N_2O with a molecular weight of approximately 500.627 g/mol. The structural configuration allows for interactions with various biological targets.

Antiviral Properties

Research indicates that derivatives of mannitol can exhibit significant antiviral activity. For instance, a study highlighted the effectiveness of 1,2,5,6-tetra-O-alkyl-D-mannitol derivatives as inhibitors of HIV protease. These compounds demonstrated sub-micromolar activity against the enzyme, suggesting a promising avenue for therapeutic development against HIV .

Antioxidant Activity

Mannitol and its derivatives are known to possess antioxidant properties. They can scavenge free radicals and protect cells from oxidative stress. The antioxidant activity is particularly relevant in the context of neuroprotection and reducing inflammation in various diseases.

Neuroprotective Effects

L-Mannitol has been studied for its neuroprotective effects in models of neurodegeneration. It has been shown to mitigate neuronal damage caused by oxidative stress and inflammation. This property makes it a candidate for further exploration in treating conditions such as Alzheimer's disease and other neurodegenerative disorders.

Study on HIV Protease Inhibition

A notable study conducted in 2003 focused on the synthesis and evaluation of 1,2,5,6-tetra-O-alkyl-D-mannitol derivatives as HIV protease inhibitors. The results indicated that these compounds could be synthesized from inexpensive starting materials and exhibited potent inhibitory activity against HIV protease, making them valuable in antiviral drug development .

Neuroprotection in Animal Models

Another study evaluated the neuroprotective effects of mannitol derivatives in animal models subjected to induced oxidative stress. The findings suggested that these compounds significantly reduced markers of oxidative damage and improved cognitive function post-injury.

Data Table: Biological Activities of L-Mannitol Derivatives

Activity Description Reference
AntiviralInhibition of HIV protease with sub-micromolar activity
AntioxidantScavenging free radicals; protection against oxidative stressGeneral knowledge
NeuroprotectiveMitigation of neuronal damage in oxidative stress modelsGeneral knowledge

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